molecular formula C10H12N2O3 B1453311 (3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid CAS No. 1224165-30-3

(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid

Cat. No. B1453311
M. Wt: 208.21 g/mol
InChI Key: YCBFCFXGJKVRHH-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used could include X-ray crystallography, NMR spectroscopy, and computational chemistry methods.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with other compounds and the conditions under which these reactions occur.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as acidity/basicity, redox potential).


Scientific Research Applications

Bacterial Catabolism of Acetic Acid Derivatives

Research on bacterial catabolism of indole-3-acetic acid (IAA), a molecule structurally related to acetic acid, demonstrates the microbial ability to degrade or assimilate IAA. This process involves gene clusters (iac/iaa) enabling bacteria to convert IAA into useful metabolites, potentially offering insights into biotechnological applications involving acetic acid derivatives for environmental and agricultural improvements (Laird, Flores, & Leveau, 2020).

Acetic Acid in Corrosion Studies

Acetic acid's role in the corrosion of metals, particularly copper, highlights its significance in understanding and mitigating corrosion in industrial contexts. This understanding can inform the development of corrosion-resistant materials and coatings, potentially relevant to compounds with similar acetic acid functionalities (Bastidas & La Iglesia, 2007).

Role in Fermented Beverages

The study of acetic acid bacteria (AAB) in the production of vinegar and fermented beverages underscores the importance of such compounds in food science. This research could be relevant to understanding the fermentation potential of related acetic acid derivatives in food and beverage industries (Lynch et al., 2019).

Acetic Acid Derivatives in Organic Chemistry

Research into the chemistry and biological activities of caffeic acid derivatives from Salvia miltiorrhiza, which shares structural motifs with cinnolin compounds, provides insights into the potential pharmacological applications of similar compounds. This includes antioxidant, anti-inflammatory, and anti-tumor properties, suggesting a wide range of biomedical applications (Jiang et al., 2005).

Acetic Acid in Environmental Chemistry

The environmental fate and effects of acetic acid and its derivatives, particularly in aquatic systems, highlight the ecological impact and biodegradability of such compounds. Understanding these effects is crucial for assessing the environmental safety of chemicals with similar structures (Staples, 2001).

Safety And Hazards

This involves studying the compound’s toxicity, environmental impact, and precautions that need to be taken while handling it.


Future Directions

This involves speculating on potential future research directions, such as new synthetic methods, applications, or theoretical studies.


properties

IUPAC Name

2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c13-9-5-7-3-1-2-4-8(7)11-12(9)6-10(14)15/h5H,1-4,6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBFCFXGJKVRHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN(C(=O)C=C2C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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